Abscisic acid methylester

Beschreibung

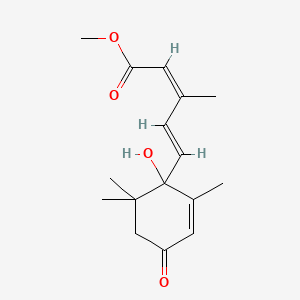

Structure

3D Structure

Eigenschaften

Molekularformel |

C16H22O4 |

|---|---|

Molekulargewicht |

278.34 g/mol |

IUPAC-Name |

methyl (2Z,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoate |

InChI |

InChI=1S/C16H22O4/c1-11(8-14(18)20-5)6-7-16(19)12(2)9-13(17)10-15(16,3)4/h6-9,19H,10H2,1-5H3/b7-6+,11-8- |

InChI-Schlüssel |

HHDYPZVHXGPCRG-VEQVDCDKSA-N |

Isomerische SMILES |

CC1=CC(=O)CC(C1(/C=C/C(=C\C(=O)OC)/C)O)(C)C |

Kanonische SMILES |

CC1=CC(=O)CC(C1(C=CC(=CC(=O)OC)C)O)(C)C |

Herkunft des Produkts |

United States |

Physiological Roles and Molecular Mechanisms in Plant Systems

Abscisic Acid Methylester in Stomatal Regulation Research

Stomata, the microscopic pores on the surface of leaves, are critical for gas exchange, allowing the uptake of carbon dioxide for photosynthesis while also being the primary sites of water loss through transpiration. The regulation of stomatal aperture is thus a key determinant of a plant's ability to conserve water, particularly under drought conditions. ABA is a primary signal for inducing stomatal closure. ontosight.ai

Research has demonstrated that both ABA and its methyl ester can induce stomatal closure. ontosight.ai However, the efficacy and dynamics of this response can differ. This compound is less polar than ABA, which may influence its uptake and transport within plant tissues. annualreviews.org Some studies suggest that the methyl ester needs to be hydrolyzed to the free acid (ABA) to exert its full biological activity. annualreviews.org Bean plants, for instance, have been shown to slowly hydrolyze the methyl ester. annualreviews.org

In comparative studies using bedding plant seedlings, ABA analogs, including an 8´-methylene abscisic acid methyl ester, were found to be more effective at reducing moisture use than regular ABA. ashs.org The effects of the regular ABA were weaker and of shorter duration, suppressing moisture use for only 3 days, whereas the analogs continued to have an effect throughout the evaluation period. ashs.org This suggests that the chemical modification in the methyl ester form may enhance its stability or prolong its action compared to the naturally rapid metabolism and photoisomerization of ABA. ashs.org

| Feature | Abscisic Acid (ABA) | This compound | Key Findings |

| Stomatal Closure | Induces stomatal closure to reduce water loss. ontosight.aiashs.org | Also induces stomatal closure. ontosight.ai | Both compounds are active in regulating stomatal aperture. |

| Efficacy | Effects can be transient due to rapid metabolism and photoisomerization. ashs.org | Can be more effective and have a longer-lasting effect on reducing moisture use in some species. ashs.org | The methyl ester may offer enhanced stability and prolonged bioactivity. |

| Mode of Action | Acts directly on guard cells. annualreviews.org | May require hydrolysis to ABA to become fully active in some contexts. annualreviews.org | The precise mechanism of the methyl ester's action is a subject of ongoing research. |

The signaling cascade initiated by ABA in guard cells, leading to stomatal closure, is a complex process involving various molecular players. While direct research on the specific signaling cascade of this compound is less abundant, its effects are understood to be mediated through the established ABA signaling pathway.

Upon perception by ABA receptors, a signaling cascade is triggered that involves the generation of second messengers, such as reactive oxygen species (ROS) and nitric oxide (NO). These messengers, in turn, activate protein kinases and phosphatases, leading to the modulation of ion channels at the plasma membrane and tonoplast of guard cells. A key event is the efflux of potassium (K+) and anions from the guard cells, which reduces their turgor pressure and results in stomatal closure. annualreviews.org

Research has shown that ABA treatment leads to a flux of potassium ions out of the guard cells, causing a fall in their osmotic pressure. annualreviews.org This is a central part of the mechanism for stomatal closure. While this compound is expected to trigger a similar cascade, the efficiency of this process might be linked to its conversion to ABA.

Comparative Analysis of this compound versus Abscisic Acid Activity in Stomatal Closure

This compound in Seed Physiology Research

Seed dormancy and germination are critical stages in the plant life cycle, ensuring that germination occurs under favorable environmental conditions. ABA is a key hormone in establishing and maintaining seed dormancy and inhibiting premature germination. ontosight.ai

Abscisic acid is a well-established promoter of seed dormancy. ontosight.ai Studies on various plant species have shown a correlation between high levels of endogenous ABA and a dormant state. The application of exogenous ABA can prevent the germination of non-dormant seeds. annualreviews.org

Research on wild oat (Avena) seeds has investigated the role of endogenous inhibitors, including ABA, in maintaining dormancy. stir.ac.uk While ABA was detected in dormant seeds, the research also highlighted the potential role of other inhibitors like medium-chain fatty acids. stir.ac.uk The precise contribution of ABA versus other compounds in the complex regulation of dormancy is an active area of investigation. The use of this compound in such studies can help to further elucidate the specific role of ABA signaling in this process.

ABA acts as a potent inhibitor of seed germination. ontosight.ai This inhibitory effect is often counteracted by growth-promoting hormones like gibberellins (B7789140). The balance between these two hormones is a key determinant of whether a seed remains dormant or proceeds to germinate.

Studies have shown that both melatonin (B1676174) and methyl jasmonate can significantly improve the seed germination rate of rice under low-temperature stress, a condition where ABA levels might otherwise be inhibitory. chinacrops.org These compounds were found to decrease the content of abscisic acid in rice seedlings under low-temperature stress, suggesting that they promote germination in part by modulating ABA levels or signaling. chinacrops.org

In research on foxtail millet, the NAC transcription factor SiNAC1 was found to be involved in a positive feedback loop with ABA biosynthesis, influencing leaf senescence. thegoodscentscompany.com While this study focuses on senescence, it highlights the intricate regulatory networks involving ABA that also have implications for germination.

Impact on Seed Dormancy Regulation

Involvement in Plant Growth and Development Studies

Beyond its roles in stomatal regulation and seed physiology, this compound is utilized in broader studies of plant growth and development. ABA is generally considered a growth inhibitor, counteracting the effects of growth-promoting hormones such as auxins and gibberellins. ontosight.aiashs.org

Experiments have shown that this compound is often only slightly or not at all inhibitory to growth in short-term experiments (12-24 hours). annualreviews.org This has led to the practice of hydrolyzing the methyl ester to the free acid for use in bioassays measuring growth inhibition. annualreviews.org However, bean plants have been observed to slowly hydrolyze the methyl ester, indicating that its effects on growth can be species-dependent and may manifest over longer periods. annualreviews.org

Research on Root Development and Elongation

The regulation of root system architecture is a complex process where abscisic acid (ABA) and its analogs, like abscisic acid methyl ester, play a significant role. Research indicates that ABA's influence on root growth is multifaceted, capable of both promoting and inhibiting elongation depending on the context and plant species. mdpi.com In rice (Oryza sativa), ABA has been shown to have biphasic effects on primary root growth, causing both suppression of elongation and promotion of root swelling through an auxin-mediated pathway. nih.gov This hormonal interplay helps roots adapt to environmental cues like soil compaction. nih.gov

Studies in Arabidopsis thaliana have revealed that ABA maintains the stem cell population in the root meristem by regulating the quiescence of the organizing center and inhibiting premature differentiation. mdpi.com However, high concentrations of ABA are generally known to inhibit root growth. mdpi.com In the model legume Medicago truncatula, ABA is involved in regulating cell length and, consequently, root elongation by modulating the levels of reactive oxygen species (ROS). mdpi.com The application of ABA signaling translates into the production of auxin, which then directly controls the processes of root elongation and radial expansion. nih.gov Mutants with defects in ABA biosynthesis exhibit an enhanced capacity for their roots to penetrate compacted soil, highlighting ABA's role in modifying root structure in response to physical stress. nih.gov

Studies on Senescence and Abscission Processes

Abscisic acid is widely recognized as a key promoter of senescence, the programmed aging and deterioration of plant organs. frontiersin.orgnih.gov While the name "abscisic acid" suggests a direct role in abscission (the shedding of parts like leaves or fruit), research has clarified that its primary function is to promote the senescence processes that precede abscission. frontiersin.orgnih.gov The presence of high ABA levels in organs that are about to be shed is linked to its role in accelerating aging and stress responses within those tissues. frontiersin.orgnih.gov

Endogenous ABA levels are observed to increase during the natural senescence of leaves. frontiersin.orgmdpi.com Studies using mutants have provided genetic evidence for this role; for example, Arabidopsis mutants with deficiencies in ABA biosynthesis or signaling pathways often show delayed senescence. frontiersin.org A receptor-like kinase, RPK1, has been identified as a mediator of both age-related and ABA-induced senescence in older leaves. frontiersin.org Furthermore, research in Populus trichocarpa has shown that ABA levels increase significantly in both fine roots and leaves during senescence, although the timing differs between the organs. mdpi.com This suggests that while ABA is a central regulator of senescence, its specific metabolic and signaling regulation may be organ-specific. mdpi.com

Table 2: Summary of Research on ABA's Role in Senescence and Abscission

| Plant/Organism | Research Focus | Key Finding |

|---|---|---|

| General | Role in Abscission | ABA does not directly control abscission but promotes senescence, which precedes it. frontiersin.orgnih.gov |

| Leaves | Hormonal Levels | Endogenous ABA content increases during leaf senescence. frontiersin.orgmdpi.com |

| Arabidopsis thaliana | Genetic Studies | Mutants deficient in ABA biosynthesis or signaling exhibit delayed senescence. frontiersin.org |

| Populus trichocarpa | Organ-Specific Senescence | ABA levels increase in both leaves and fine roots during senescence, indicating a conserved role. mdpi.com |

Role in Abiotic Stress Response Research

Abscisic acid is a central hormone in mediating plant responses to a wide range of abiotic stresses. ontosight.aifrontiersin.org Its synthetic derivatives, including abscisic acid methyl ester, are used to study these mechanisms. ontosight.ai Under adverse environmental conditions such as drought, high salinity, or extreme temperatures, ABA levels in plant tissues rise significantly, triggering a cascade of adaptive physiological and genetic responses that enhance the plant's ability to survive. mdpi.comnih.govnih.gov

Drought and Water Stress Responses

In response to drought and water-deficient conditions, ABA acts as a critical signaling molecule. mdpi.commdpi.com One of its most well-documented roles is the induction of stomatal closure to reduce water loss through transpiration. ontosight.aimdpi.com Research in grapevine (Vitis vinifera) suggests a two-phase response, where an initial hydraulic signal triggers stomatal closure, followed by a long-term, ABA-mediated phase that maintains guard cell turgor loss to prevent premature reopening. mdpi.com The hormone also induces the expression of numerous genes whose products are vital for stress tolerance, including enzymes for the synthesis of osmoprotectants. nih.govoup.com Studies on synthetic analogs like 8´-methylene ABA methyl ester have shown they can effectively slow moisture use in seedlings, demonstrating their potential for investigating drought tolerance mechanisms. ashs.org In rice, ABA interacts with other hormones like strigolactones, which also originate from the carotenoid pathway, to regulate drought responses. oup.com

Salinity and Osmotic Stress Mitigation Studies

ABA is integral to plant adaptation to high salinity and the resulting osmotic stress. nih.govnih.gov Increased ABA levels under salt stress help the plant to maintain water balance and mitigate ion toxicity. nih.gov The hormone triggers stomatal closure to conserve water under the osmotic stress created by high salt concentrations. nih.gov Research in tomato has shown that ABA accumulation is more rapid in roots than in leaves under salt stress and is associated with the development of lateral roots. nih.gov Furthermore, ABA can induce the expression of specific proteins, such as the LEA (late embryogenesis abundant) protein DHN-5 in wheat, which confers tolerance to both salt and osmotic stress. nih.gov Studies using abscisic acid methyl ester derivatives in citrus plants have been conducted to understand the physiological responses to salinity, including effects on leaf abscission and chloride ion accumulation. unirioja.es

Temperature Stress Adaptation Mechanisms

The involvement of ABA extends to helping plants adapt to temperature extremes, both cold and heat. mdpi.com In response to cold stress, ABA can modulate the composition of membrane lipids to maintain fluidity and integrity, protecting cells from damage. mdpi.com It achieves this by regulating the accumulation of specific phospholipids (B1166683) like phosphatidic acid. mdpi.com Low temperatures can induce the overexpression of ABA receptor genes, enhancing the plant's sensitivity and response to the cold. mdpi.com Conversely, ABA signaling also plays a role in heat stress tolerance. The activation of ABA-mediated pathways is a component of the plant's broader strategy to cope with various environmental challenges. mdpi.com

Table 3: Overview of Abscisic Acid (and Analogs) in Abiotic Stress Research

| Stress Type | Plant Species | Key Mechanism/Finding | Reference |

|---|---|---|---|

| Drought | Grapevine (Vitis vinifera) | ABA maintains long-term stomatal closure during prolonged drought. | mdpi.com |

| Drought | Tomato, Snapdragon | Synthetic ABA methyl ester analogs reduce moisture use and slow growth. | ashs.org |

| Drought | Rice (Oryza sativa) | Drought induces both ABA and strigolactone production, which interact to manage the stress response. | oup.com |

| Salinity | Wheat (Triticum aestivum) | ABA induces LEA proteins that confer salt and osmotic stress tolerance. | nih.gov |

| Salinity | Tomato (Solanum lycopersicum) | Salt stress rapidly increases ABA in roots, influencing lateral root development. | nih.gov |

| Salinity | Citrus | 8'-methylene methyl abscisate was studied for effects on salt-induced damage, though ABA itself was more effective. | unirioja.es |

| Temperature | General | ABA modulates membrane lipid composition to enhance cold tolerance. | mdpi.com |

| Temperature | General | Low temperatures induce the expression of ABA receptor genes, priming the plant for a cold response. | mdpi.com |

Crosstalk with Biotic Stress Responses

The role of abscisic acid in biotic stress, such as pathogen attacks, is complex and often involves antagonistic interactions with other defense-related hormone pathways. mdpi.comnih.gov While salicylic (B10762653) acid (SA) and jasmonic acid (JA) are primary promoters of defense against biotrophic and necrotrophic pathogens, respectively, ABA often acts as a negative regulator of these responses. nih.govnih.govapsnet.org

Research in Arabidopsis has revealed that ABA can suppress the induction of Systemic Acquired Resistance (SAR), a broad-spectrum plant immunity system mediated by salicylic acid. nih.gov This suppression occurs at multiple points in the SA signaling pathway. nih.gov This antagonistic relationship suggests that plants must prioritize their resources, shifting between abiotic stress tolerance (an ABA-dominated response) and biotic defense (an SA-dominated response). nih.govapsnet.org For example, a plant under drought stress (high ABA) may become more susceptible to certain pathogens due to the suppression of SA-mediated defenses. apsnet.org Similarly, interactions exist with the jasmonic acid/ethylene (B1197577) signaling pathways, where multiple components of the ABA pathway can antagonistically modulate defense-responsive gene expression. frontiersin.org This intricate crosstalk indicates that a plant's response to a pathogen can be significantly influenced by its concurrent response to abiotic environmental conditions, with ABA acting as a key regulatory hub. nih.govapsnet.org

Inter Hormone Crosstalk and Regulatory Networks

Abscisic Acid Methylester and Ethylene (B1197577) Interactions in Plant Processes

Direct research detailing the specific interactions between this compound and the plant hormone ethylene is limited. The bulk of scientific literature centers on the complex and often antagonistic relationship between abscisic acid (ABA) and ethylene. This crosstalk is crucial in regulating processes such as stomatal closure, seed germination, and stress responses. maxapress.com

For instance, while both ABA and ethylene are known to induce stomatal closure individually, their simultaneous application can result in a diminished effect, suggesting a complex negative interaction. researchgate.net This is attributed to an antioxidant response that is activated only when both hormones are present. researchgate.net In the context of fruit ripening, ABA can promote the process by affecting ethylene biosynthesis. oup.com Conversely, ethylene can counteract the effects of ABA in seed dormancy and germination. maxapress.com Ethylene has been shown to reverse the inhibition of seed germination caused by ABA. maxapress.com

Given that this compound is sometimes considered a precursor or a slowly released form of ABA, its influence on ethylene-regulated processes is likely indirect and dependent on its conversion to ABA within the plant tissue. usbio.netresearchgate.net However, without direct studies, the specific nature of its crosstalk with ethylene signaling pathways remains an area for further investigation.

Interplay with Jasmonates (e.g., Methyl Jasmonate)

The interplay between this compound and jasmonates, particularly methyl jasmonate (MeJA), has been explored more directly, often in comparative studies with ABA. Both MeJA and ABA are recognized as stress hormones that can influence similar physiological processes, such as senescence and inhibition of growth. scispace.comtandfonline.com

A study on excised zucchini cotyledons directly compared the effects of MeJA and ABA on chlorophyll (B73375) synthesis. The results showed that MeJA had a much stronger inhibitory effect on chlorophyll accumulation than ABA, except in the very early stages of illumination. scispace.com This suggests that while both compounds act as inhibitors, their mechanisms or potency differ. scispace.com Pre-incubation in the dark significantly increased the inhibitory effect of MeJA, while the effect of ABA remained largely unchanged, further pointing to different modes of action. scispace.com

In studies on seed germination of Astragalus membranaceus, both exogenous ABA and MeJA significantly inhibited germination and post-germination growth by disturbing the mobilization of seed reserves. tandfonline.com While this study focused on ABA and MeJA, the findings are relevant for understanding the class of responses that abscisic acid derivatives might elicit. The interaction between ABA and MeJA is also critical in guard cell signaling for stomatal closure. ontosight.ai Mathematical models have shown that MeJA can enhance the effect of ABA in promoting stomatal closure by inducing the production of reactive oxygen species (ROS) and nitric oxide (NO). ontosight.ai

Table 1: Comparative Effects of Methyl Jasmonate (MeJA) and Abscisic Acid (ABA) on Chlorophyll and δ-Aminolevulinic Acid (δ-ALA) Accumulation in Zucchini Cotyledons Data adapted from a study on the inhibition of chlorophyll synthesis. scispace.com

| Treatment | Effect on Chlorophyll Accumulation | Effect on δ-ALA Synthesis | Proposed Mechanism of Inhibition |

| Methyl Jasmonate (MeJA) | Strong inhibition | Strong inhibition | Preferentially inhibits chlorophyll precursors in the dark |

| Abscisic Acid (ABA) | Weaker inhibition than MeJA | Weaker inhibition than MeJA | Exerts effect on light-dependent reactions of chlorophyll synthesis |

Modulation of Gibberellin Signaling

The interaction between this compound and gibberellins (B7789140) (GAs) is primarily understood through the well-established antagonistic relationship between ABA and GAs. This opposition is fundamental to the regulation of key developmental transitions like seed dormancy and germination. oup.com Generally, ABA promotes dormancy and inhibits germination, while GAs break dormancy and promote germination. oup.com

Direct studies on this compound are sparse, but research on related compounds provides insight. In petunia flowers, for example, methyl ester derivatives of GA3 and GA4 were found to be biologically inactive in stimulating corolla pigmentation, a process that bioactive GAs promote. oup.comnih.gov This indicates that the esterification of these hormones can eliminate their activity.

Conversely, a study on the flowering of Plumbago found that the methyl ester of 2-trans-abscisic acid was as effective as ABA in enhancing flowering. annualreviews.org This contrasts with its reduced activity as a growth and germination inhibitor, highlighting that the biological effects of esterified hormones can be highly specific to the process being measured. annualreviews.org The balance between ABA and GA levels is critical, and high temperatures can enhance a seed's sensitivity to ABA, thereby inhibiting germination—an effect that can be countered by GAs. oup.com The role of this compound in this balance likely depends on its conversion to active ABA, which can then antagonize GA signaling pathways.

Cross-regulation with Auxins and Cytokinins

Information on the direct cross-regulation between this compound and the hormones auxin and cytokinin is not well-documented. The scientific understanding of these interactions is almost exclusively based on the parent compound, ABA.

ABA, auxins, and cytokinins form a complex regulatory network that controls many aspects of plant growth and development, particularly root architecture and bud growth. For instance, ABA is generally considered a negative regulator of axillary bud growth. usbio.net Cytokinins, in contrast, are known to promote cell division and shoot growth.

A study investigating chlorophyll synthesis in zucchini cotyledons provides an indirect link. It found that the cytokinin benzyladenine (BA) could completely neutralize the inhibitory effects of both MeJA and ABA when applied in combination at equimolar concentrations. scispace.com This demonstrates a clear antagonistic interaction between cytokinins and ABA/MeJA in this process. Since this compound can be hydrolyzed to ABA, it is plausible that it would be similarly counteracted by cytokinins in relevant physiological contexts. researchgate.netscispace.com

The interplay with auxin is also complex. ABA can inhibit lateral root formation, in part by reducing polar auxin transport. scispace.com This highlights an antagonistic relationship in the control of root development. The specific contribution of this compound to these intricate networks has not been elucidated and remains a subject for future research.

Integration into Broader Plant Hormone Signaling Networks

This compound is integrated into the broader plant hormone signaling networks primarily through its identity as a derivative of ABA. ontosight.ai As ABA is a central hub in the plant's response to both developmental cues and environmental stress, its derivatives are inherently part of this system, though their specific roles may be as precursors, inactive storage forms, or molecules with unique activities. researchgate.netmdpi.com

Some research suggests that ABA esters, including the methyl ester, can function as a "slowly released" form of ABA, which would allow for a more prolonged hormonal response compared to the direct application of the more labile ABA. researchgate.net This is particularly relevant for agricultural applications where sustained action against abiotic stress like drought is desired. ontosight.ai However, the biological activity of this compound can be inconsistent. While some studies have synthesized novel ABA esters with high bioactivity, others have found the methyl ester of ABA to be inactive in specific assays, such as stomatal regulation and certain germination tests. nih.govresearchgate.netannualreviews.org In some cases, the reduced or modified activity of the ester form helps researchers to probe the structural requirements for hormonal function. nih.gov

Ultimately, the integration of this compound into the hormonal web is defined by its relationship with ABA. It can be an intermediate in biosynthesis, a synthetic analog for research, or a potential pro-hormone. usbio.net Its interactions with ethylene, jasmonates, gibberellins, auxins, and cytokinins are therefore largely inferred from the well-documented and pivotal role of ABA in coordinating these signaling pathways to orchestrate plant growth, development, and survival.

Analytical Methodologies in Abscisic Acid Methylester Research

Extraction and Purification Techniques for Plant Tissues

The accurate analysis of abscisic acid methyl ester begins with its efficient extraction from plant tissues. A variety of methods have been developed and refined to isolate ABA and its metabolites from diverse and often complex plant materials. researchgate.net

A common initial step involves grinding the plant tissue, often in the presence of a solvent. scielo.brscielo.br Methanol (B129727), sometimes in combination with water and acetic acid, is a frequently used extraction solvent. scielo.brscielo.brgoogle.com For instance, a mixture of methanol, water, and acetic acid (10:89:1) has been successfully used to extract ABA from leaves. scielo.brscielo.br Ethanol-water mixtures are also employed, with varying proportions of ethanol. google.com The choice of solvent and extraction conditions can be critical and may be adapted based on the specific plant tissue being analyzed. google.com

Following initial extraction, purification is essential to remove interfering compounds such as pigments and other metabolites that can complicate subsequent analysis. researchgate.net Solvent partitioning is a widely used technique for bulk purification. researchgate.netresearchgate.net The use of diethyl ether has been noted for its superior performance in this regard compared to ethyl acetate. researchgate.net

Solid-phase extraction (SPE) is another key purification step. scielo.brscielo.br Cartridges packed with materials like C18 or silica (B1680970) are commonly used. researchgate.netscielo.brscielo.br For example, after extraction, the solvent containing ABA can be loaded onto a conditioned SPE cartridge, washed to remove impurities, and then the ABA is eluted with a different solvent mixture, such as 80:19:1 methanol:water:acetic acid. scielo.brscielo.br

High-performance liquid chromatography (HPLC) is often employed as a final, high-resolution purification step. researchgate.netresearchgate.net The use of HPLC is considered essential for samples where contaminating compounds co-purify with ABA during solvent partitioning. researchgate.net Different HPLC columns, such as those with strong anion exchanger or octadecylsilane (B103800) (C18) packing, provide excellent resolution. researchgate.net The combination of these techniques ensures a sufficiently pure sample for accurate quantification by mass spectrometry.

Derivatization Strategies for Enhanced Detection

To improve the volatility and thermal stability of abscisic acid for gas chromatography (GC) analysis, and to enhance its detectability, derivatization is a critical step. springernature.com This process chemically modifies the ABA molecule, making it more suitable for the analytical instrumentation.

Methyl Ester Formation for Gas Chromatography-Mass Spectrometry (GC-MS)

The conversion of abscisic acid to its methyl ester is a standard derivatization procedure for GC-MS analysis. springernature.com This process involves reacting the carboxylic acid group of ABA with a methylating agent. Diazomethane has traditionally been used for this purpose, but due to its hazardous nature, safer alternatives are often preferred. nih.govresearchgate.netspringernature.com One such alternative is (trimethylsilyl)-diazomethane, which offers a more convenient and less hazardous option for methylation. nih.govresearchgate.netspringernature.com The resulting abscisic acid methyl ester is more volatile than the parent compound, allowing for its separation and detection by GC-MS. This derivatization is a key step in many protocols for the quantitative analysis of ABA in plant tissues. nih.govspringernature.com

Pentafluorobenzyl Derivatization for Electron Capture Detection

For enhanced sensitivity, particularly with electron capture detection (ECD), derivatization of abscisic acid with pentafluorobenzyl bromide (PFBBr) is an effective strategy. nih.govresearchgate.netoup.com This reaction forms the pentafluorobenzyl (PFB) ester of ABA. The PFB derivative has been shown to be significantly more sensitive to electron capture detection than the methyl ester derivative, with reports indicating a four-fold increase in sensitivity. nih.govresearchgate.netoup.com This method is also advantageous because the resulting derivative is stable at room temperature, even in the presence of ultraviolet light. nih.govresearchgate.netoup.com The derivatization process itself is rapid. nih.govresearchgate.netoup.com This technique has been successfully applied to the simultaneous determination of abscisic acid and indole-3-acetic acid. jipb.net

Mass Spectrometry Applications for Identification and Quantification

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC), is a powerful tool for the definitive identification and precise quantification of abscisic acid methyl ester. springernature.com Its high selectivity and sensitivity allow for the detection of trace amounts of the compound in complex biological samples. nih.govoup.com

Selected Ion Monitoring Gas Chromatography-Mass Spectrometry (SIM GC-MS)

Selected ion monitoring (SIM) is a GC-MS technique that significantly enhances the sensitivity and selectivity of analysis. Instead of scanning a full mass spectrum, the mass spectrometer is set to detect only a few specific ions that are characteristic of the target analyte. For abscisic acid methyl ester, specific fragment ions are monitored to quantify the compound.

In the analysis of abscisic acid methyl ester, the major fragment ions monitored are often at mass-to-charge ratios (m/z) of 261 and 247. nih.govoup.comnih.gov To achieve accurate quantification, an internal standard, typically a deuterated form of ABA such as [²H₃]ABA, is added to the sample. nih.govoup.comnih.gov The corresponding ions from the deuterated methyl ester (e.g., m/z 264 and 250) are also monitored. nih.govoup.comnih.gov By comparing the signal intensities of the native and deuterated ions, precise quantification can be achieved, correcting for any sample loss during extraction and analysis. This method has reported detection limits for ABA in the picogram range for standards and nanogram per gram dry weight in plant tissue. nih.govoup.com

Table 1: Characteristic Ions Monitored in SIM GC-MS Analysis of Abscisic Acid Methyl Ester

| Compound | Monitored Ions (m/z) |

| Abscisic Acid Methyl Ester | 261, 247 |

| [²H₃]Abscisic Acid Methyl Ester (Internal Standard) | 264, 250 |

Electron Ionization Mass Spectrometry (EI MS) Fragmentation Analysis

Electron ionization (EI) is a common ionization technique used in GC-MS. When abscisic acid methyl ester is subjected to EI, it undergoes fragmentation, producing a characteristic pattern of ions that serves as a chemical fingerprint for its identification.

The mass spectrum of abscisic acid methyl ester under EI conditions shows several key fragment ions. One of the most unusual and characteristic fragmentation pathways is the loss of a water molecule, resulting in a dehydrated ion at m/z 260. researchgate.netresearchgate.net Detailed studies using deuterated analogs have revealed that this dehydration involves the elimination of the 1'-hydroxyl group along with a hydrogen atom from the C-4 position of the ring, a process attributed to a proximity effect between these two groups. researchgate.netjst.go.jp This specific fragmentation is a distinguishing feature in the EI mass spectrum of abscisic acid methyl ester.

Table 2: Major Fragment Ions of Abscisic Acid Methyl Ester in EI-MS

| Ion (m/z) | Description |

| 278 | Molecular Ion [M]⁺ |

| 260 | Dehydrated Ion [M-H₂O]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with mass spectrometry stands as a pivotal tool for the analysis of abscisic acid and its derivatives, including the methyl ester. While abscisic acid (ABA) is often analyzed in its free acid form, the principles and methodologies are directly applicable to its esterified counterpart. LC-MS/MS provides high sensitivity and selectivity, which is crucial for distinguishing and quantifying the analyte within complex biological matrices. scielo.brscielo.brresearchgate.net

The process typically involves a liquid chromatograph for separation, coupled to an electrospray ionization (ESI) source and a tandem mass spectrometer (MS/MS), often a triple quadrupole or a hybrid system like a Q-TRAP. scielo.brscielo.br Reversed-phase chromatography is commonly employed, using a C18 column to separate compounds based on their hydrophobicity. scielo.brscielo.br The mobile phase usually consists of a gradient of an organic solvent (like methanol or acetonitrile) and water, both acidified with formic acid to improve protonation and chromatographic peak shape. scielo.brscielo.brmdpi.com

For detection, the mass spectrometer is often operated in multiple reaction monitoring (MRM) mode, which offers enhanced selectivity and sensitivity. scielo.brscielo.br In this mode, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is a unique signature for the target compound. Although ABA itself is typically analyzed in negative ion mode (ESI-), abscisic acid methyl ester can also be detected effectively. kyoto-u.ac.jp The use of two or three transitions per compound enhances the reliability of identification and quantification. scielo.brscielo.br

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Chromatography System | Liquid Chromatograph (e.g., Agilent 1200 series) | scielo.brscielo.br |

| Column | Reversed-phase C18 (e.g., 150 mm × 4.6 mm, 5 µm) | scielo.brscielo.br |

| Mobile Phase | A: Methanol + 0.1% Formic Acid; B: Water + 0.1% Formic Acid | scielo.brscielo.br |

| Elution | Gradient elution | scielo.brscielo.br |

| Flow Rate | ~500 µL/min | scielo.brscielo.br |

| Ionization Source | Electrospray Ionization (ESI), typically negative mode for ABA | scielo.brscielo.br |

| Mass Spectrometer | Triple Quadrupole or Hybrid (e.g., Q-TRAP) | scielo.brscielo.br |

| Detection Mode | Multiple Reaction Monitoring (MRM) | scielo.brscielo.brresearchgate.net |

| Ion Spray Voltage | ~ -4000 V | scielo.br |

| Source Temperature | ~ 450 °C | scielo.br |

Spectroscopic Techniques (e.g., NMR, UV) in Structural Elucidation for Research

Spectroscopic methods are indispensable for the definitive structural confirmation of abscisic acid methyl ester. Nuclear Magnetic Resonance (NMR) and Ultraviolet (UV) spectroscopy provide detailed information about the molecule's carbon skeleton, functional groups, and conjugated systems.

UV Spectroscopy: The UV spectrum of abscisic acid methyl ester is characterized by a strong absorption maximum, which arises from the conjugated dienoic acid side chain and the enone system in the cyclohexene (B86901) ring. The methyl ester is particularly well-suited for UV analysis as its spectrum is not dependent on pH. annualreviews.org Research indicates a maximum absorbance (λmax) for the methyl ester at approximately 264-265 nm. annualreviews.org This property is convenient for its quantification in pure samples. annualreviews.org

NMR Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the structure. ¹H NMR spectra provide information on the number and environment of protons in the molecule. For instance, the protons of the side-chain vinyl groups, the methyl groups on the ring, and the ester methyl group all give characteristic signals. rsc.orgtandfonline.com ¹³C NMR spectroscopy complements this by identifying the chemical environment of each carbon atom. tandfonline.com The chemical shifts in the ¹³C NMR spectrum can confirm the presence of the ester carbonyl, the ketone carbonyl, the hydroxyl-bearing carbon, and the various olefinic carbons. tandfonline.comnih.gov

| Nucleus | Assignment | Approximate Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | H-2 | ~5.7 | rsc.org |

| ¹H | H-4 | ~7.8 (d, J ≈ 16 Hz) | rsc.orgcdnsciencepub.com |

| ¹H | H-5 | ~6.0-6.3 (d, J ≈ 16 Hz) | rsc.orgcdnsciencepub.com |

| ¹H | CO₂CH₃ (Ester methyl) | ~3.7 | rsc.org |

| ¹H | Side-chain C-3 methyl | ~2.0 | rsc.orgcdnsciencepub.com |

| ¹H | Ring gem-dimethyls (C-9'/C-10') | ~1.0-1.1 | rsc.orgcdnsciencepub.com |

| ¹³C | C-1 (Ester carbonyl) | ~167 | tandfonline.comnih.gov |

| ¹³C | C-4' (Ketone carbonyl) | ~198 | tandfonline.comnih.gov |

| ¹³C | C-1' (Hydroxyl-bearing) | ~79-80 | kyoto-u.ac.jpnih.gov |

| ¹³C | C-1-OCH₃ (Ester methyl) | ~51 | kyoto-u.ac.jpnih.gov |

Note: Chemical shifts can vary slightly based on solvent and specific analog structure.

Use of Deuterated Analogs as Internal Standards and Metabolic Tracers

Deuterated analogs of abscisic acid are critical tools in modern analytical research, serving two primary functions: as internal standards for accurate quantification and as metabolic tracers to follow biochemical pathways. scielo.brscielo.brnih.gov While the deuterated compound is the acid, it is often derivatized alongside the endogenous analyte for methods like GC-MS or used directly in LC-MS. nih.gov

Internal Standards for Quantification: In mass spectrometry-based quantification, an internal standard is essential to correct for analyte loss during sample preparation (extraction, purification) and to account for variations in instrument response, such as matrix effects. scielo.brscielo.br Matrix effects, where other components in a sample co-eluting with the analyte can suppress or enhance its ionization, are a significant source of error. scielo.brscielo.br A stable isotope-labeled internal standard, such as hexadeuterated ABA (d6-ABA), is considered the gold standard. scielo.brnih.gov It is chemically almost identical to the analyte, so it behaves similarly during extraction and chromatography, but it has a different mass-to-charge ratio (m/z). researchgate.net By adding a known amount of the deuterated standard at the beginning of the sample preparation, the ratio of the endogenous analyte's signal to the standard's signal can be used to calculate the analyte's concentration accurately, effectively canceling out most sources of variation. scielo.brscielo.br Studies have shown that without such standards, matrix effects can lead to pronounced inaccuracies in quantifying ABA and its metabolites. scielo.brscielo.br

Advanced Research Approaches and Future Directions for Abscisic Acid Methylester Studies

Chemical Genetics and Analog Development in Signaling Research

Chemical genetics utilizes small molecules to modulate protein function, offering a powerful tool for dissecting signaling pathways. In the context of ABA-Me, this involves the creation and use of synthetic analogs to probe the intricacies of ABA perception and response.

The practical application of ABA is often limited by its rapid degradation in plants and instability under light. nih.gov Researchers have focused on designing analogs that overcome these limitations. A common strategy involves starting with (S)-ABA methyl ester to synthesize more robust molecules. nih.govresearchgate.net For instance, a two-step, scalable synthesis has been developed to produce (+)-tetralone ABA from (S)-ABA methyl ester. nih.govresearchgate.netrsc.org This process involves a highly regioselective Knoevenagel condensation, cyclization, and oxidation in a single pot. nih.govrsc.org

The resulting (+)-tetralone ABA is a potent agonist that shows greater persistence than natural ABA. nih.gov Its enhanced stability is attributed to the modification of the cyclohexenone ring, which prevents catabolism by the ABA 8'-hydroxylase enzyme and cyclization to the inactive phaseic acid. nih.govnih.gov Other modifications include replacing the dienoic acid side chain of ABA with phenylacetic acid to create photostable agonists. nih.gov The development of such metabolism-resistant analogs is crucial for creating longer-lasting effects for potential agricultural applications. nih.govresearchgate.net The abscisic acid analog 8′ acetylene (B1199291) ABA methyl ester (PBI 429) has also been evaluated for its ability to alter plant growth and moisture use. researchgate.net

Table 1: Examples of Synthesized Abscisic Acid Analogs

| Analog Name | Precursor | Key Synthesis Feature | Advantage |

| (+)-tetralone ABA | (S)-ABA methyl ester | Two-step Knoevenagel condensation, cyclization, and oxidation. nih.govrsc.org | Metabolism-resistant, greater persistence. nih.gov |

| BP2A | Abscisic Acid | Replacement of dienoic acid side chain with phenylacetic acid. nih.gov | Photostable. nih.gov |

| 8′ acetylene ABA methyl ester (PBI 429) | Abscisic Acid | Modification at the 8' position. researchgate.net | Potential to alter growth and moisture use. researchgate.net |

Exploration of Agonists and Antagonists of Abscisic Acid Receptors

The ABA signaling pathway is mediated by PYR/PYL/RCAR receptors, which, upon binding ABA, inhibit type 2C protein phosphatases (PP2Cs). csic.es The development of synthetic agonists and antagonists that target these receptors is a key research area for manipulating plant processes like stress response, seed germination, and transpiration. csic.esgoogle.com

Agonists: These molecules mimic ABA's natural function. csic.es Potent agonists like (+)-tetralone ABA have been shown to effectively complement growth in ABA-deficient mutants. nih.gov Agonists are sought after for their potential to enhance drought resistance by inducing stomatal closure and activating stress-responsive pathways. csic.es The use of selective agonists has helped reveal the critical role of specific dimeric ABA receptors in mediating responses in vegetative tissues. frontiersin.org

Antagonists: These compounds block ABA's effects. csic.es They can work through various mechanisms, such as preventing the conformational changes in the receptor necessary for signaling or by directly blocking the interaction with PP2Cs. csic.es Researchers have developed ABA receptor antagonists that can enhance transpiration and gas exchange, which could be beneficial when water is not a limiting factor. google.commdpi.com For example, a series of probes known as APAn were designed where the length of a 6′-alkoxyl chain could switch the molecule's function from agonistic to antagonistic. acs.org The extension of this alkyl chain led to tighter binding in a way that made it an antagonist rather than a weak agonist. acs.org Antagonists are also valuable for promoting seed germination under conditions that would normally inhibit it. google.commdpi.com

Systems Biology and Omics Approaches

Systems biology offers a holistic view of the complex interactions within a biological system. For ABA-Me research, this means integrating multiple layers of biological information to build a comprehensive picture of its signaling network. nih.gov

"Omics" technologies are central to understanding the downstream effects of ABA-Me signaling. nih.gov

Transcriptomics: This approach analyzes the complete set of RNA transcripts in a cell. It has been used to identify genes whose expression is altered by ABA and its analogs. For instance, treatment with ABA inhibitors like abamineSG strongly inhibits the expression of ABA-responsive genes. nih.gov Transcriptomic studies can reveal how ABA signaling interacts with other pathways, such as immune responses. biorxiv.org

Proteomics: This is the large-scale study of proteins. Phosphoproteomics, in particular, is highly relevant as protein phosphorylation and dephosphorylation are central to the ABA signaling cascade involving SnRK2 kinases and PP2C phosphatases. nih.gov Proteomics can identify the specific proteins that are activated or deactivated in response to ABA or its analogs. mdpi.comresearchgate.net

Metabolomics: This involves profiling the complete set of small-molecule metabolites. In guard cells, ABA treatment rapidly alters the profiles of numerous metabolites, including other hormones. nih.gov Integrating metabolomics with proteomics can elucidate how signaling events translate into metabolic changes, for example, by linking alterations in the TCA cycle and glycolysis to specific protein changes under stress. mdpi.com

By integrating these omics datasets, researchers can construct detailed models of the ABA signaling network, identifying key regulatory hubs and pathway crosstalk. mdpi.comfrontiersin.orgacs.org

Mathematical modeling is used to simulate and analyze the dynamics of complex biological networks. plos.orgnih.gov Continuous logical modeling frameworks have been used to create models of the guard cell signaling network involving ABA, ethylene (B1197577) (ET), and methyl jasmonate (MeJA). plos.orgnih.govscispace.com

These models can verify experimental findings, such as the diminished stomatal closure when ABA and ET are applied together, and predict the system's behavior under different conditions. plos.orgnih.gov For example, models have been used to analyze the crosstalk between ABA, ET, and MeJA, showing that while MeJA enhances the individual effects of ABA and ET, the combination of all three hormones can lead to a significant decrease in stomatal closure. plos.orgnih.gov Such models can incorporate components of the signaling cascade, including reactive oxygen species (ROS), nitric oxide (NO), and various protein kinases and phosphatases, to simulate the network's response to hormonal inputs. scispace.com These approaches provide a powerful way to understand the complex, non-linear interactions in ABA signaling and can be adapted to study the specific effects of ABA-Me and its synthetic analogs. acs.orgresearchgate.net

Integration of Transcriptomics, Proteomics, and Metabolomics

Biotechnological and Genetic Engineering Strategies (Research Focus)

Biotechnology and genetic engineering provide tools to directly manipulate the ABA signaling pathway in plants, with the goal of improving desirable traits like stress tolerance. mdpi.com Research in this area often focuses on modifying the core components of the ABA signaling pathway.

Strategies include:

Modifying ABA Receptors: The genes encoding PYR/PYL/RCAR receptors can be genetically manipulated. Overexpressing certain receptors can enhance a plant's sensitivity to ABA, potentially leading to improved water use efficiency and drought tolerance. mdpi.com Conversely, knocking out specific receptors can help elucidate their unique functions. Chemical genetics, using selective agonists and antagonists, is crucial for identifying which receptors are the most critical targets for genetic modification to achieve specific outcomes. csic.esfrontiersin.org

Altering Downstream Signaling Components: The genes for PP2Cs (negative regulators) and SnRK2s (positive regulators) are key targets. Silencing a PP2C gene can lead to a constantly active ABA signaling pathway, while overexpressing a SnRK2 could enhance the response to ABA. nih.gov

Engineering Biosynthesis and Catabolism: While ABA-Me is an exogenous compound, the broader research context includes manipulating the endogenous ABA pathway. Overexpressing genes for key biosynthetic enzymes like 9-cis-epoxycarotenoid dioxygenase (NCED) can increase ABA levels and stress tolerance. nih.gov Conversely, engineering the expression of catabolic enzymes like ABA 8'-hydroxylase or using inhibitors can modulate ABA levels and persistence. frontiersin.org Research into transgenic plants has provided various strategies for modulating phytohormone levels to increase yield or improve stress tolerance. mdpi.com These genetic approaches can be combined with the application of stable ABA-Me analogs to fine-tune plant responses to environmental challenges. nih.gov

Gene Expression Modulation of Methyltransferase and Methylesterase Enzymes for Research

The functional analysis of enzymes that mediate the methylation and demethylation of molecules within the abscisic acid (ABA) signaling pathway is a critical research avenue. By genetically manipulating the expression of methyltransferases and methylesterases in model organisms like Arabidopsis thaliana, scientists can elucidate the roles these enzymes play in regulating plant responses to ABA.

A key example involves the methylation status of isoprenylated proteins, which are known negative regulators of ABA signaling. nih.govnih.gov The methylation of these proteins is catalyzed by isoprenylcysteine methyltransferase (ICMT), while demethylation is carried out by isoprenylcysteine methylesterase (ICME). nih.govnih.gov Research involving the overexpression of the genes encoding these enzymes has provided direct evidence of their regulatory functions. Transgenic Arabidopsis plants engineered to overproduce ICMT display ABA insensitivity in physiological assays such as stomatal closure and seed germination, establishing ICMT as a negative regulator of ABA signaling. nih.govnih.gov Conversely, transgenic plants that overproduce ICME exhibit ABA hypersensitivity in the same assays, identifying ICME as a positive regulator. nih.govnih.gov These findings suggest that the reversible methylation of specific signaling proteins is a crucial switch controlling plant responsiveness to ABA.

Further research has revealed that ABA itself can influence the expression of these modifying enzymes. For instance, ABA treatment induces the expression of the ICME gene. nih.govnih.gov This establishes a positive feedback loop where ABA promotes the cell's responsiveness to itself by upregulating an enzyme that leads to the demethylation and inactivation of negative signaling regulators. nih.govnih.gov

Table 1: Effects of Modulating Methyltransferase and Methylesterase Gene Expression in Arabidopsis thaliana

| Gene | Modification | Observed Phenotype | Regulatory Role in ABA Signaling | Citation |

|---|---|---|---|---|

| ICMT | Overexpression | ABA insensitivity in stomatal closure and seed germination. | Negative Regulator | nih.gov, nih.gov |

| ICME | Overexpression | ABA hypersensitivity in stomatal closure and seed germination. | Positive Regulator | nih.gov, nih.gov |

| PME31 | Disruption (Knockout) | Increased ABA-mediated inhibition of seed germination. | Positive Regulator (of inhibition) | frontiersin.org |

| PME31 | Overexpression | Attenuated ABA-mediated inhibition of seed germination. | Negative Regulator (of inhibition) | frontiersin.org |

Targeted Alterations for Enhancing Plant Stress Tolerance in Research Models

Genetic manipulation of the ABA metabolic and signaling pathways in research models is a primary strategy for developing plants with enhanced tolerance to abiotic stresses such as drought and high salinity. mdpi.comfrontiersin.org These approaches aim to modulate the levels of active ABA or the sensitivity of the plant to the hormone, thereby improving survival and productivity under adverse conditions. nih.govfrontiersin.org

One successful strategy involves altering the expression of enzymes that release active ABA from its inactive, conjugated form, abscisic acid-glucose ester (ABA-GE). plos.orgresearchgate.net In Arabidopsis, the hydrolysis of ABA-GE is catalyzed by β-glucosidases (BGs), such as AtBG1 in the endoplasmic reticulum and AtBG2 in the vacuole. plos.orgnih.govoup.com This one-step reaction provides a rapid mechanism for increasing cellular ABA levels, which is often faster than the multi-step de novo biosynthesis pathway. plos.orgoup.com Research has shown that overexpressing AtBG1 or AtBG2 in Arabidopsis leads to higher ABA accumulation and significantly enhanced tolerance to abiotic stresses. plos.org Conversely, loss-of-function mutants for these genes exhibit lower ABA levels and reduced stress tolerance. plos.org

Modifying the core ABA signaling pathway is another powerful approach. The PYR/PYL/RCAR family of proteins function as the primary ABA receptors. nih.govfrontiersin.orgnih.gov Genetic manipulation of these receptors can fine-tune a plant's water use efficiency (WUE). nih.gov For example, overexpressing a wheat PYR/PYL homolog (TaPYL4) in Arabidopsis improved biomass and seed productivity per liter of water. nih.gov Similarly, transgenic rice overexpressing an ABA receptor showed increased drought tolerance. nih.gov These studies highlight that ABA receptor genes are excellent targets for improving crop productivity, particularly in water-limited environments. nih.gov

The CRISPR-Cas9 system has been employed to create targeted mutations in ABA signaling components to enhance drought tolerance. tandfonline.com For instance, CRISPR-mediated mutation of the OST2 locus in Arabidopsis resulted in a higher rate of stomatal closure and reduced water loss, thereby improving drought tolerance. tandfonline.com In rice, the stress/ABA-activated protein kinase 2 (SAPK2) was identified as essential for drought tolerance through the creation of a loss-of-function mutant, marking it as a candidate gene for future crop development. tandfonline.com

These targeted genetic alterations underscore the principle that by carefully modulating key nodes in the ABA pathway—be it through enhancing the release of active hormone, increasing receptor sensitivity, or editing downstream signaling components—it is possible to engineer more resilient plants in a research context. mdpi.compreprints.org

Table 2: Examples of Targeted Genetic Alterations to Enhance Stress Tolerance in Research Models

| Target Gene/Protein | Genetic Modification | Research Model | Effect on Stress Tolerance | Citation |

|---|---|---|---|---|

| AtBG1 / AtBG2 | Overexpression | Arabidopsis thaliana | Higher ABA accumulation, enhanced tolerance to abiotic stress. | plos.org |

| Wheat PYR/PYL homolog (TaPYL4) | Overexpression | Arabidopsis thaliana | Improved water use efficiency (biomass and seed productivity). | nih.gov |

| Rice ABA Receptor | Overexpression | Rice (Oryza sativa) | Acquired drought tolerance. | nih.gov |

| OST2 | CRISPR-Cas9 Mutation | Arabidopsis thaliana | Enhanced drought tolerance via improved stomatal response. | tandfonline.com |

| SAPK2 | CRISPR-Cas9 Knockout | Rice (Oryza sativa) | Increased susceptibility to drought, confirming its role as a positive regulator of tolerance. | tandfonline.com |

Emerging Concepts and Unanswered Questions in Abscisic Acid Methylester Research

Research into abscisic acid (ABA) metabolism and signaling continues to evolve, revealing a highly complex and compartmentalized regulatory network. While the core signaling pathway involving PYR/PYL/RCAR receptors, PP2C phosphatases, and SnRK2 kinases is well-established, several emerging concepts and unanswered questions are driving the future of this field. frontiersin.orgresearchgate.net

An emerging concept is the crucial role of ABA-glucose ester (ABA-GE) not just as a catabolic byproduct, but as a transportable and rapidly mobilizable source of active ABA. researchgate.netoup.com The hydrolysis of ABA-GE by β-glucosidases located in specific organelles, such as the endoplasmic reticulum (ER) and vacuole, allows for a swift, localized release of ABA in response to stress. nih.govoup.comnih.gov Recent studies suggest that the dynamics of the ER itself can modulate this process; under dehydration stress, the distribution of the β-glucosidase BGLU18 (BG1) shifts, which is accompanied by increased ABA-GE hydrolysis. oup.comnih.gov This highlights that organelle-specific activation mechanisms are a key area of regulation, but the precise triggers that supply ABA-GE to these compartments only under stress conditions remain largely unclear. oup.comnih.gov

A significant unanswered question revolves around the functional redundancy within the large gene families that regulate ABA homeostasis. researchgate.net For example, Arabidopsis has numerous UDP-glucosyltransferases (UGTs) capable of glycosylating ABA and a large family of β-glucosidases. researchgate.netmdpi.com While specific members like UGT71B6 and AtBG1/AtBG2 have been characterized, the unique and overlapping roles of other family members, and how they contribute to ABA homeostasis during different developmental stages or in response to varied stresses, are not fully understood. researchgate.netnih.gov

Furthermore, the integration of different modification pathways remains an area of active investigation. The reversible methylation of isoprenylated proteins by ICMT and ICME adds another layer of control to the ABA signaling cascade. nih.govnih.gov How this methylation cycle is coordinated with the primary phosphorylation cascade mediated by SnRK2 kinases is an important question. The discovery of novel ABA catabolites, such as neophaseic acid, which results from the hydroxylation of the 9'-methyl group, also opens up new questions about whether specific catabolites themselves have distinct biological activities or signaling roles. nih.gov

Finally, while analogs like 8′ acetylene ABA methyl ester have been used to study ABA movement and activity, the complete picture of how esterification and other modifications affect transport, receptor affinity, and persistence in the plant is still being assembled. researchgate.netdntb.gov.ua Understanding the entire regulatory network at the molecular level, including transport between compartments and the interplay of various catabolic and conjugation pathways, remains a central goal for future research. nih.gov

Q & A

Q. Table 1: Key Characterization Techniques

| Technique | Application | Critical Parameters |

|---|---|---|

| NMR | Structural elucidation | Solvent choice, signal integration |

| HPLC | Purity assessment | Column type, mobile phase gradient |

| MS | Molecular weight confirmation | Ionization method (e.g., ESI) |

Best Practice : Include raw spectral data in supplementary materials to enable replication .

How should this compound be stored to maintain stability in experimental settings?

Q. Basic Research Focus

- Storage Conditions : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the methyl ester group .

- Compatibility : Avoid exposure to moisture or basic conditions, which may degrade the compound .

- Validation : Periodically test stored samples using HPLC to monitor degradation .

How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Advanced Research Focus

Contradictions often arise from variability in experimental design or biological systems. Mitigation strategies include:

- Comparative Meta-Analysis : Systematically compare conditions (e.g., concentration ranges, solvent systems) across studies .

- Replication Studies : Reproduce key experiments with standardized protocols (e.g., uniform plant models or cell lines) .

- Statistical Validation : Apply multivariate analysis to identify confounding variables (e.g., temperature, light exposure) .

Q. Table 2: Common Sources of Data Discrepancies

| Source | Example | Resolution Strategy |

|---|---|---|

| Biological Variability | Species-specific responses | Use isogenic lines or mutants |

| Experimental Design | Solvent polarity effects | Standardize solvent systems |

What advanced techniques optimize the experimental design for studying this compound’s physiological roles?

Q. Advanced Research Focus

- Design of Experiments (DOE) : Use factorial designs to test interactions between variables (e.g., concentration, application timing) .

- Omics Integration : Combine transcriptomics and metabolomics to map signaling pathways affected by the compound .

- In Silico Modeling : Predict binding affinities to ABA receptors using molecular docking tools .

Best Practice : Validate computational predictions with in vitro assays (e.g., yeast two-hybrid systems) .

How can researchers assess the stability of this compound under varying environmental conditions?

Q. Advanced Research Focus

- Accelerated Stability Testing : Expose the compound to stress conditions (e.g., elevated temperature, UV light) and monitor degradation via LC-MS .

- Kinetic Analysis : Calculate half-life () in aqueous buffers at different pH levels to model environmental persistence .

Critical Consideration : Include negative controls (e.g., ABA without esterification) to distinguish degradation pathways .

What methodologies elucidate the mechanism of action of this compound in plant stress responses?

Q. Advanced Research Focus

- Receptor Binding Assays : Use radiolabeled this compound to quantify affinity for ABA receptors (e.g., PYR/PYL/RCAR family) .

- Gene Knockout Models : Compare stress responses in wild-type vs. ABA receptor mutants treated with the compound .

- Subcellular Localization : Employ fluorescently tagged derivatives to track cellular uptake and compartmentalization .

Best Practice : Cross-reference findings with ABA’s known pathways to identify ester-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.